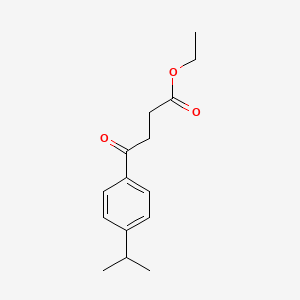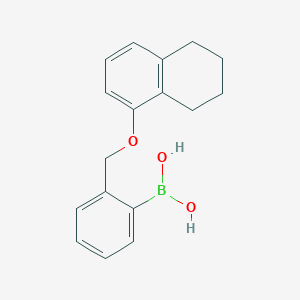
(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid
説明
“(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C17H19BO3 . It is a derivative of boronic acid, which is characterized by the presence of a boron atom .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 5,6,7,8-tetrahydronaphthalene using a Suzuki coupling reaction with bis(pinacolato)diboron as a boron source. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a boron atom, which forms part of the boronic acid group . The compound also contains a tetrahydronaphthalen-1-yl group and a phenyl group .
Chemical Reactions Analysis
As a boronic acid derivative, “this compound” can participate in various chemical reactions. One notable reaction is the Suzuki coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 282.14200 . It has a density of 1.19g/cm3 and a boiling point of 513.7ºC at 760 mmHg . The melting point is reported to be between 181-193ºC .
科学的研究の応用
Synthesis and Chemical Reactivity
Synthesis of Anticancer Agents : Certain compounds structurally related to tetrahydronaphthalenyl boronic acids have been synthesized and evaluated as potential anticancer agents. For example, the synthesis of hydroxy pyrazole and oxazole derivatives from reactions involving similar naphthalene-based structures has been reported, demonstrating the chemical versatility of such compounds in creating bioactive molecules (Gouhar & Raafat, 2015).
Lewis Acid Applications : The study of boron Lewis acids with fluorination distal to the Lewis acidic center, including compounds similar to tetrahydronaphthalenyl boronic acids, has revealed interesting properties. These compounds exhibit Lewis acidity and have been utilized in various organic reactions, highlighting their role as catalysts in synthetic chemistry (Mohr et al., 2014).
Medicinal Chemistry and Biological Applications
Development of Fluorescent Probes : Research has been conducted on the synthesis of Schiff bases involving naphthalene derivatives and their coordination with boronic acids to create fluorescent boron Schiff bases (BOSCHIBAs). These compounds have shown potential as cytoplasm staining dyes in vitro, indicating their utility in biological imaging and diagnostics (Corona-López et al., 2017).
PET Imaging Agents : The synthesis of fluorine-18-labeled analogues of bexarotene, a compound structurally similar to tetrahydronaphthalenyl boronic acids, has been reported for PET imaging of retinoid X receptor. This highlights the potential of such compounds in the development of imaging agents for medical diagnostics (Wang et al., 2014).
Material Science and Organometallic Chemistry
- Lewis Acid Complexation and Sensing : The complexation of boronic acids with diols derived from naphthalene demonstrates the potential of these compounds in creating new materials with specific chemical interactions. Such complexes could find applications in sensing, catalysis, and material science (Coogan et al., 2003).
Safety and Hazards
作用機序
Target of Action
Mode of Action
The compound, being a boronic acid, is known to participate in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with various organic electrophiles, such as aryl and vinyl halides, in the presence of a palladium catalyst.
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction is a powerful tool for carbon-carbon bond formation, which is a fundamental process in organic synthesis and is crucial for the construction of complex molecules.
Result of Action
The result of the compound’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond. This enables the construction of complex molecules from simpler ones, which is a fundamental process in organic synthesis.
生化学分析
Biochemical Properties
(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, especially in Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in the compound acts as a Lewis acid, forming reversible covalent complexes with biomolecules such as sugars, amino acids, and hydroxamic acids . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with biomolecules can impact various cellular activities, including enzyme inhibition and activation . These interactions can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form covalent bonds with active site serines in enzymes, leading to enzyme inhibition . This mechanism is similar to the action of boronic acid-based drugs used in chemotherapy, where the boron atom blocks proteasomes that degrade proteins . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can impact its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO3/c19-18(20)16-10-4-2-7-14(16)12-21-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19-20H,1,3,6,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXSKKVFEAGKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC3=C2CCCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584653 | |
| Record name | (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-10-8 | |
| Record name | B-[2-[[(5,6,7,8-Tetrahydro-1-naphthalenyl)oxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((1',2',3',4'-Tetrahydro-5-naphthyloxy)methyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



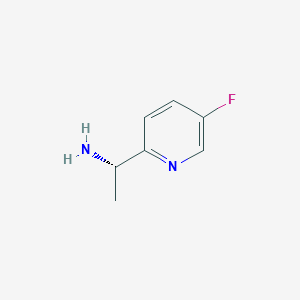
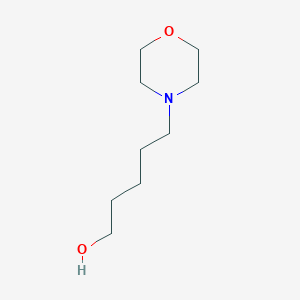

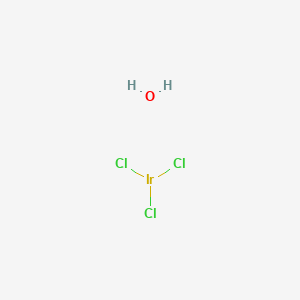



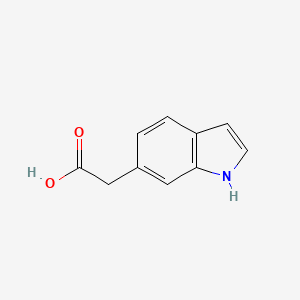
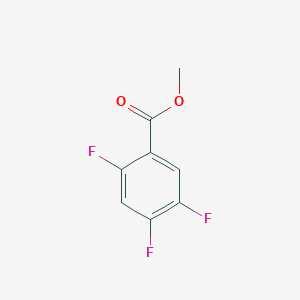
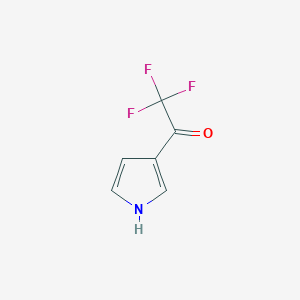
![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)
